molecular formula C23H25N3O3 B12149745 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B12149745
M. Wt: 391.5 g/mol
InChI Key: IAUGPZVOYFKENL-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the desired functional groups.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the substituted indole with an appropriate amine and carboxylic acid derivative under coupling conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-methoxy-N,N-dimethyltryptamine: A psychoactive compound with potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

InChI

InChI=1S/C23H25N3O3/c1-29-17-11-12-21(26-13-5-10-23(26)28)20(14-17)25-22(27)9-4-6-16-15-24-19-8-3-2-7-18(16)19/h2-3,7-8,11-12,14-15,24H,4-6,9-10,13H2,1H3,(H,25,27)

InChI Key

IAUGPZVOYFKENL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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